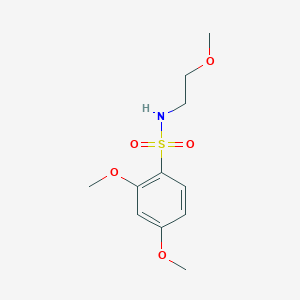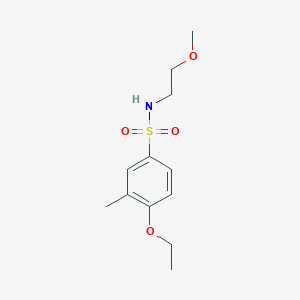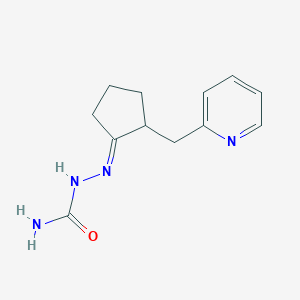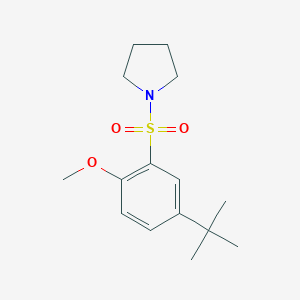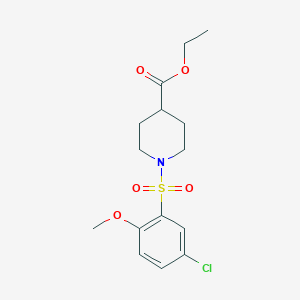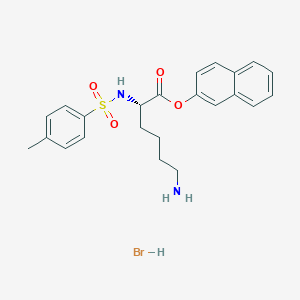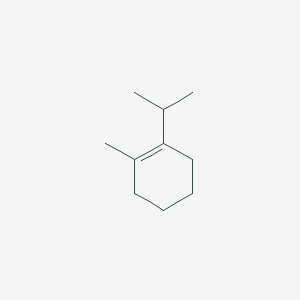![molecular formula C19H17NO3S B224972 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole, also known as MNDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. MNDS is a synthetic compound that is produced through a multistep process, and its unique chemical structure makes it an attractive candidate for various research studies.
作用机制
The mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has several advantages for use in laboratory experiments. It is a synthetic compound that can be produced in large quantities with high purity. This compound is also stable and can be stored for long periods without degradation. However, this compound also has limitations for use in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways. This compound may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. In medicine, this compound could be further studied as a potential anti-inflammatory and anti-cancer agent. In agriculture, this compound could be studied for its potential as a plant growth regulator and as a pesticide with reduced environmental impact. In industry, this compound could be studied for its potential as a dye and as a component in electronic devices. Further studies could also be conducted to better understand the mechanism of action of this compound and to identify potential off-target effects.
合成方法
The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole involves several steps, beginning with the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonic acid. This intermediate compound is then reacted with indole in the presence of a reducing agent to produce this compound. The final product is purified through a series of steps, including recrystallization and chromatography. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been used as a plant growth regulator and as a pesticide. In industry, this compound has been used as a dye and as a component in electronic devices.
属性
分子式 |
C19H17NO3S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3 |
InChI 键 |
ZYQKMKWFAGFSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



